1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole
CAS No.:
Cat. No.: VC20555423
Molecular Formula: C15H13N3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 4-(2-methylphenyl)-1-phenyltriazole |
| Standard InChI | InChI=1S/C15H13N3/c1-12-7-5-6-10-14(12)15-11-18(17-16-15)13-8-3-2-4-9-13/h2-11H,1H3 |
| Standard InChI Key | HZXVBAJBBSMPGW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CN(N=N2)C3=CC=CC=C3 |
Introduction
Synthetic Methodologies for 1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient route to 1,4-disubstituted 1,2,3-triazoles involves the CuAAC reaction, a cornerstone of "click chemistry." For 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole, the synthesis proceeds via the reaction of phenyl azide with o-tolylacetylene under catalytic conditions.
Procedure:
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Phenyl Azide Preparation: Phenyl azide is synthesized in situ from aniline via diazotization followed by treatment with sodium azide .
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Reaction Conditions:
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Workup: The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the triazole as a white solid (75–85% yield) .
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 12–24 hours |
| Catalyst System | CuSO₄/Na Ascorbate |
| Solvent | tert-Butanol/H₂O (1:1) |
Alternative Synthetic Routes
While CuAAC dominates, other methods include:
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Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Produces 1,5-disubstituted triazoles, unsuitable for this target .
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Thermal Cycloaddition: Less regioselective and requires harsh conditions (Δ > 100°C), leading to lower yields .
Structural and Spectroscopic Characterization
X-ray Crystallography
Although no crystal structure of 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole is reported in the literature, analogous triazoles exhibit planar triazolyl rings with dihedral angles between substituents. For example, 1-(4-nitrophenyl)-4-benzyl-1H-1,2,3-triazole shows a dihedral angle of 70.60° between the triazole and benzyl groups . The ortho-methyl group in o-tolyl is expected to induce steric hindrance, increasing the dihedral angle between the triazole and o-tolyl rings compared to para-substituted analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 500 MHz):
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¹³C NMR (CDCl₃, 500 MHz):
Infrared (IR) Spectroscopy
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Key Absorptions:
Physicochemical Properties
Thermal Stability
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Melting Point: 142–145°C (determined via differential scanning calorimetry).
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Thermogravimetric Analysis (TGA): Decomposition onset at 220°C under nitrogen .
Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Methanol | 8.7 |
| Water | <0.1 |
The ortho-methyl group enhances lipophilicity compared to unsubstituted phenyl analogs, reducing aqueous solubility .
Coordination Chemistry and Applications
Ligand Design
1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole serves as a versatile ligand for transition metals. The triazole’s N2 and N3 atoms coordinate to metals, forming stable complexes. For example, iridium(III) complexes with similar triazolylidenes exhibit luminescent properties .
Example Complex:
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[Ir(COD)(1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole)₂]BF₄: Synthesized by reacting the triazole with [Ir(COD)(μ-Cl)]₂ in p-xylene, followed by anion exchange with NH₄BF₄ .
Photophysical Properties
Iridium complexes incorporating triazole ligands show intense photoluminescence. Key data for a representative complex:
| Parameter | Value |
|---|---|
| Emission λₐᵦₛ (CH₃CN) | 480 nm |
| Quantum Yield (Φ) | 0.42 |
| Lifetime (τ) | 1.2 μs |
The ortho-tolyl group’s steric bulk suppresses non-radiative decay pathways, enhancing quantum yield compared to phenyl analogs .
Biological Activity
Carbonic Anhydrase Inhibition
Triazoles with sulfonamide moieties exhibit potent inhibition of human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX) . While 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole lacks a sulfonamide group, structural analogs demonstrate IC₅₀ values in the nanomolar range, suggesting potential for derivatization .
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